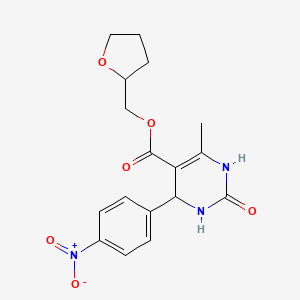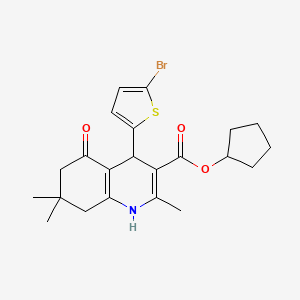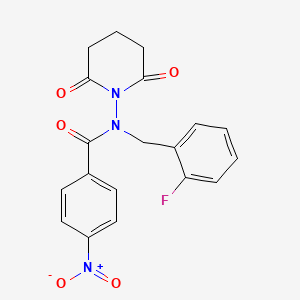
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves the inhibition of HDAC enzymes. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDAC activity, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to promoting cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has also been shown to modulate the immune system, promoting the activation of immune cells that can target and destroy cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is its potential toxicity, which may limit its usefulness in clinical applications.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize cancer therapy. Additionally, there is interest in exploring the potential of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in combination with other anticancer agents, which may enhance its effectiveness and reduce toxicity.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves a series of chemical reactions that begin with the condensation of 3,4,5-triethoxybenzoyl chloride with tert-butylhydroxylamine to form the tert-butyl ester of N-(3,4,5-triethoxybenzoyl)-hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has demonstrated potent antitumor activity against a variety of cancer cell lines.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODQFJDXNKSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)

![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)